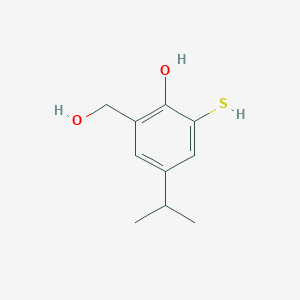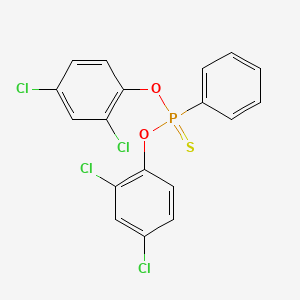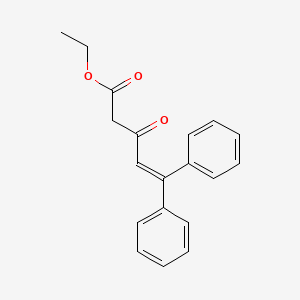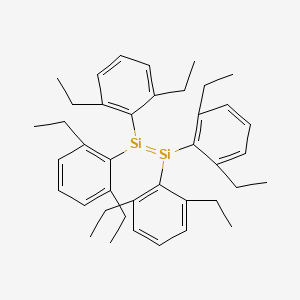
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, propan-2-yl, and sulfanyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the hydroxymethyl, propan-2-yl, and sulfanyl groups.
Hydroxymethylation: The phenol derivative undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Thiol Addition: The sulfanyl group is introduced via thiol addition using thiourea and hydrochloric acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to isolate the desired compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-4-(propan-2-yl)-6-sulfanylphenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol.
Substitution: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-nitrophenol or 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-bromophenol.
科学的研究の応用
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol and sulfanyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-4-(methyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol: Similar structure but with a thiol group instead of a sulfanyl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-methoxyphenol: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propan-2-yl, and sulfanyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88661-21-6 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4-propan-2-yl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-6(2)7-3-8(5-11)10(12)9(13)4-7/h3-4,6,11-13H,5H2,1-2H3 |
InChIキー |
UNOFDDWNSZBSRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)S)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)

![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)

![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)


![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

